N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a triazole ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Final Assembly: The final compound is assembled by reacting the intermediate with 3-chloro-2-methylaniline under appropriate conditions, typically involving heating and the use of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and thiophene-containing molecules in various chemical reactions.
Biology
Biologically, N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural components suggest it could inhibit specific enzymes or receptors, making it a candidate for treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties might make it suitable for applications in electronics or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The thiophene moiety may interact with biological membranes, affecting their function. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a phenyl group instead of a thiophene.
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene.
Uniqueness
The presence of the thiophene ring in N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from other similar compounds. Thiophene rings are known for their electronic properties, which can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
562829-68-9 |
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Molecular Formula |
C17H17ClN4OS2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17ClN4OS2/c1-3-22-16(14-8-5-9-24-14)20-21-17(22)25-10-15(23)19-13-7-4-6-12(18)11(13)2/h4-9H,3,10H2,1-2H3,(H,19,23) |
InChI Key |
ZBUFPJZGTZNJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=CS3 |
Origin of Product |
United States |
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